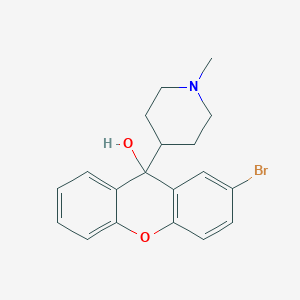
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL is a chemical compound that belongs to the xanthene family Xanthenes are known for their fluorescent properties and are widely used in various scientific applications, including as dyes and in biological imaging
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL typically involves the bromination of 9H-xanthen-9-OL followed by the introduction of the 1-methylpiperidin-4-YL group. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the xanthene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include de-brominated compounds or modified piperidine derivatives.
Scientific Research Applications
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed as a fluorescent probe in biological imaging and cell tracking.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL largely depends on its application. In biological systems, it may interact with cellular components through its fluorescent properties, allowing for imaging and tracking. The bromine atom and the piperidine ring can also interact with various molecular targets, potentially influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
9H-xanthen-9-OL: The parent compound without the bromine and piperidine modifications.
2-Bromo-9H-xanthen-9-OL: Lacks the piperidine ring but contains the bromine atom.
9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL: Contains the piperidine ring but lacks the bromine atom.
Uniqueness
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL is unique due to the combination of the bromine atom and the piperidine ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
60086-28-4 |
|---|---|
Molecular Formula |
C19H20BrNO2 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-bromo-9-(1-methylpiperidin-4-yl)xanthen-9-ol |
InChI |
InChI=1S/C19H20BrNO2/c1-21-10-8-13(9-11-21)19(22)15-4-2-3-5-17(15)23-18-7-6-14(20)12-16(18)19/h2-7,12-13,22H,8-11H2,1H3 |
InChI Key |
LFDHQGUYWJNDRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2(C3=CC=CC=C3OC4=C2C=C(C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















